molecular formula C15H21N3O2S B10920565 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10920565
M. Wt: 307.4 g/mol
InChI Key: DEMYIMPMHZHLDB-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with N-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted sulfonamide derivatives .

Scientific Research Applications

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL METHYL SULFONAMIDE
  • N-METHYL-1-BENZENESULFONAMIDE
  • 3,5-DIMETHYL-1H-PYRAZOL-4-YL METHYL SULFONAMIDE

Uniqueness

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of the pyrazole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C15H21N3O2S/c1-5-18-13(3)15(12(2)16-18)11-17(4)21(19,20)14-9-7-6-8-10-14/h6-10H,5,11H2,1-4H3

InChI Key

DEMYIMPMHZHLDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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